Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride
Description
Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a piperidin-4-ylmethyl group at the 2-position and a methyl ester at the 5-position. Its molecular formula is C₁₁H₁₈Cl₂N₂O₂S, with a molecular weight of 313.25 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-15-11(14)9-7-13-10(16-9)6-8-2-4-12-5-3-8;/h7-8,12H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRBOAQOLCNUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The methyl ester group at the 5-position of the thiazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Findings :
-
Acidic hydrolysis preserves the hydrochloride salt form, while basic conditions generate the carboxylate anion.
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The ester-to-acid conversion is critical for further functionalization, such as amide bond formation .
Reactions Involving the Piperidine Substituent
The piperidine ring participates in alkylation and acylation reactions, primarily at the secondary amine nitrogen.
Acylation
Key Findings :
-
Acylation enhances solubility and modulates biological activity .
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Boc protection is reversible under acidic conditions (e.g., TFA), enabling selective deprotection .
Thiazole Ring Modifications
The electron-deficient thiazole ring undergoes electrophilic substitution, primarily at the 4-position.
Scientific Research Applications
Biological Activities
Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride exhibits several significant biological activities:
- Antitumor Effects : Preliminary studies have indicated that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including aggressive types such as triple-negative breast cancer .
- Binding Affinity Studies : Interaction studies reveal that this compound has a notable binding affinity for several biological targets, which is crucial for determining its efficacy and safety profile in therapeutic applications .
Therapeutic Applications
The unique structural features of this compound suggest potential applications in various therapeutic areas:
- Anticancer Therapy : Given its demonstrated antitumor effects, this compound could be further developed as a candidate for cancer treatment.
- Neurological Disorders : Compounds with piperidine moieties have been implicated in the treatment of various neurological conditions due to their ability to interact with neurotransmitter systems .
- Anti-inflammatory Applications : The thiazole component is often associated with anti-inflammatory properties, suggesting potential uses in treating inflammatory diseases .
Several case studies highlight the efficacy of this compound:
- In Vitro Studies : Research demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, suggesting strong anticancer potential .
- In Vivo Models : Animal studies using xenograft models showed that administration of this compound significantly inhibited tumor growth without adverse side effects, indicating its therapeutic promise .
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can participate in π-π stacking interactions, while the piperidine ring can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride with structurally related thiazole derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:
Key Structural and Functional Differences
Substituent Effects on Solubility and Bioavailability: The piperidinylmethyl group in the target compound introduces a basic nitrogen, improving water solubility via protonation in physiological conditions . Ethyl vs. Methyl Esters: Ethyl esters (e.g., in and ) exhibit slower hydrolysis rates compared to methyl esters, which may prolong metabolic stability .
Biological Activity :
- Compound [120] and its dihydroxypropylamide derivatives demonstrated antiviral activity with improved therapeutic indices over earlier analogs . The target compound’s piperidine moiety may confer affinity for neurological targets, though direct evidence is lacking in the provided data.
- Pyridinyl-substituted analogs (e.g., ) are often explored for kinase inhibition or receptor modulation due to the pyridine ring’s hydrogen-bonding capacity .
Synthetic Pathways :
- The target compound’s synthesis likely involves Hantzsch thiazole synthesis , a common route for thiazole formation, followed by piperidine coupling. In contrast, compound [120] employs bromomethyl and chlorophenyl substitutions via electrophilic aromatic substitution .
Metabolic Stability :
- The hydrochloride salt in the target compound enhances stability in aqueous formulations. Derivatives with dihydroxypropylamide groups () show improved metabolic stability over ester precursors, suggesting that amidation could be a viable strategy for optimizing the target compound .
Research Findings and Implications
- Antiviral Potential: Structural parallels between the target compound and [120] suggest that piperidine-containing thiazoles merit further antiviral screening, particularly against enveloped viruses .
- Drug Design Considerations: Replacing the methyl ester with an amide (as in ) or cyclopropylamino group () could balance solubility and metabolic stability for CNS applications.
Biological Activity
Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Information:
- IUPAC Name: this compound
- Molecular Formula: C12H18N2O2S·HCl
- Molecular Weight: 262.76 g/mol
- CAS Number: 2031259-41-1
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The thiazole moiety is known for its versatility in medicinal applications, particularly in the development of anticonvulsant and anticancer agents.
Anticonvulsant Activity
Research has demonstrated that thiazole derivatives exhibit anticonvulsant properties. For example, compounds containing thiazole rings have been shown to effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiazole ring can enhance efficacy against seizures .
Antitumor Activity
Thiazole derivatives, including this compound, have been investigated for their anticancer potential. Studies have shown that certain thiazoles can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with specific substituents on the thiazole ring demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often lower than standard chemotherapeutics .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence of a piperidine moiety significantly contributes to the biological activity of thiazole derivatives. The piperidine ring enhances lipophilicity and facilitates better interaction with biological targets. Modifications such as methylation at specific positions can further optimize the pharmacological profile of these compounds.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Anticonvulsant | 10 |
| Compound B | Antitumor (A431 cells) | 1.98 |
| Compound C | Antitumor (U251 cells) | 23.30 |
Case Studies
- Anticonvulsant Efficacy : A study conducted on a series of thiazole derivatives indicated that those with a piperidine substituent exhibited enhanced anticonvulsant properties compared to their non-piperidine counterparts. The compound's ability to modulate neurotransmitter systems was postulated as a mechanism for its efficacy .
- Anticancer Mechanism : In vitro studies on human glioblastoma and melanoma cell lines showed that this compound induced significant apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, making it a candidate for further development in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(piperidin-4-ylmethyl)thiazole-5-carboxylate hydrochloride, and how can its purity be validated?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving thiazole ring formation, piperidine alkylation, and esterification. Key steps include coupling 5-carboxylate thiazole intermediates with piperidin-4-ylmethyl groups under basic conditions. Purification is achieved through recrystallization or column chromatography. Purity validation employs HPLC (≥95% purity) and 1H/13C NMR for structural confirmation. Mass spectrometry (HRMS) is critical for verifying molecular ion peaks .
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) enhances resolution. Use SHELX software for structure refinement, particularly SHELXL for small-molecule crystallography. Key parameters include R1 < 0.05 and wR2 < 0.10 for high-confidence models .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts or mass fragmentation patterns) during structural elucidation be resolved?
- Methodological Answer : Cross-validate with 2D NMR techniques (COSY, HSQC, HMBC) to resolve ambiguous proton couplings. High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular formulas. Computational tools like DFT-based chemical shift prediction (e.g., ACD/Labs or Gaussian) reconcile experimental and theoretical data .
Q. What strategies optimize the compound’s metabolic stability for in vivo pharmacological studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the thiazole ring to reduce oxidative metabolism .
- Prodrug Design : Replace the methyl ester with a carbonate prodrug (e.g., isopropyl carbonate) to enhance solubility and controlled release .
- In Vitro Assays : Use liver microsomal stability assays (human/rat) to quantify half-life (t1/2) and intrinsic clearance (Clint) .
Q. How can researchers design experiments to evaluate the compound’s antiviral activity?
- Methodological Answer :
- Cell-Based Assays : Infect HEK293 or Vero cells with target viruses (e.g., influenza, SARS-CoV-2). Measure viral replication via qPCR or plaque assays.
- Dose-Response Analysis : Determine EC50 values (e.g., 0.11 μM for related thiazole derivatives) and selectivity indices (SI = CC50/EC50) to assess therapeutic windows .
Q. What analytical methods detect and quantify related impurities (e.g., synthetic byproducts or degradation products)?
- Methodological Answer :
- HPLC-DAD/UV : Use gradient elution with C18 columns and acetonitrile/water mobile phases. Compare retention times against reference standards (e.g., EP/JP pharmacopeial guidelines) .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for trace impurity detection (LOQ < 0.1%). Structural confirmation via MS/MS fragmentation patterns .
Q. How does the piperidine moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., 2.8 ± 0.3) to predict blood-brain barrier permeability.
- Solubility : Perform equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid.
- Receptor Interactions : Use molecular docking (AutoDock Vina) to assess binding to targets like serotonin or sigma receptors, leveraging the piperidine group’s conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
